8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes and enzyme interactions.
Industry: It is used in the production of agrochemicals and materials for electronic devices.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to increased biological activity. It can inhibit enzyme activity or modulate receptor functions, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 1-position.
8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group at the 6-position instead of the 1-position.
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group at the 3-position
Uniqueness
8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12FN |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
8-fluoro-1-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H12FN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
GUZGVFVDWHJAJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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